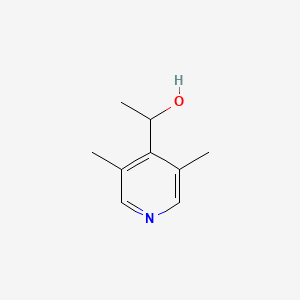

1-(3,5-Dimethylpyridin-4-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylpyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-10-5-7(2)9(6)8(3)11/h4-5,8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSRVRRLQMFHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295688 | |

| Record name | α,3,5-Trimethyl-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90642-85-6 | |

| Record name | α,3,5-Trimethyl-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90642-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,3,5-Trimethyl-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,5 Dimethylpyridin 4 Yl Ethanol and Its Precursors

Classical Approaches to Pyridyl-Ethanol Synthesis

Traditional methods for synthesizing pyridyl-ethanols like 1-(3,5-dimethylpyridin-4-yl)ethanol typically involve the construction of the ethanol (B145695) side chain on a pre-formed pyridine (B92270) ring. These approaches are robust and widely used in organic synthesis.

Grignard-Type Additions to Pyyridine Aldehydes or Ketones

A primary method for forming the carbon-carbon bond necessary for the ethanol group is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to the carbonyl group of a suitable pyridine precursor, such as 3,5-dimethylpyridine-4-carbaldehyde.

The synthesis of the required aldehyde precursor can be accomplished through various methods. One approach involves the lithiation of a protected 3,5-dimethylpyridine (B147111) derivative followed by formylation. For instance, treatment of 2-{[(5-bromo-6-methylpyridin-2-yl)oxy]methyl}-4-methoxy-3,5-dimethylpyridine with n-butyllithium at low temperatures can generate a lithiated pyridine species, which can then react with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 4-position after subsequent deprotection and modification steps. jst.go.jp

Once the 3,5-dimethylpyridine-4-carbaldehyde is obtained, the Grignard reaction proceeds as follows:

The methyl Grignard reagent (e.g., CH₃MgBr) is prepared by reacting methyl bromide with magnesium metal in an anhydrous ether solvent.

The Grignard reagent is then added to a solution of 3,5-dimethylpyridine-4-carbaldehyde. The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com

This addition forms a magnesium alkoxide intermediate.

Subsequent workup with a mild acid (e.g., aqueous ammonium (B1175870) chloride) protonates the alkoxide to yield the final product, the racemic secondary alcohol this compound. masterorganicchemistry.com

This method is highly effective for creating the desired alcohol but generally produces a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers.

Reduction Strategies for Corresponding Ketones

An alternative classical route is the reduction of the corresponding ketone, 1-(3,5-dimethylpyridin-4-yl)ethanone (B3056317). This ketone precursor can be synthesized via methods such as the Friedel-Crafts acylation of a suitable 3,5-dimethylpyridine derivative, though the reactivity of the pyridine ring must be carefully managed.

The reduction of the ketone to the alcohol is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and mild reaction conditions. masterorganicchemistry.comchemguide.co.uk The reaction is usually performed in a protic solvent like methanol (B129727) or ethanol.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. libretexts.org This creates an alkoxide intermediate, which is then protonated by the solvent to give the final alcohol product. libretexts.org

| Reaction Step | Reagents and Conditions | Product |

| Ketone Reduction | 1. 1-(3,5-dimethylpyridin-4-yl)ethanone2. Sodium Borohydride (NaBH₄)3. Methanol or Ethanol (Solvent) | This compound (racemic) |

Like the Grignard addition, the standard reduction of a prochiral ketone with NaBH₄ results in a racemic mixture of the alcohol. chemistrysteps.com

Advanced and Stereoselective Synthetic Pathways

To obtain enantiomerically pure or enriched this compound, more sophisticated synthetic strategies are required. These methods aim to control the stereochemistry of the newly formed chiral center.

Asymmetric Catalytic Reduction of 1-(3,5-Dimethylpyridin-4-yl)ethanone

Asymmetric catalysis is a powerful tool for the enantioselective reduction of ketones. This approach uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to facilitate the transfer of hydrogen from a hydrogen source (e.g., H₂ gas or isopropanol) to the ketone, preferentially forming one enantiomer of the alcohol over the other.

Ruthenium, rhodium, and iridium-based catalysts are commonly employed for this purpose. The high degree of enantioselectivity is achieved by the specific three-dimensional arrangement of the chiral ligand around the metal center, which directs the substrate to bind in a way that favors hydride attack on one face of the carbonyl group.

While specific examples for the asymmetric reduction of 1-(3,5-dimethylpyridin-4-yl)ethanone are not extensively documented, established protocols for similar aromatic ketones can be applied. For instance, catalysts like those derived from (S,S)-Noyori's RuCl₂(diphosphine)(diamine) complexes are known to be highly effective for the asymmetric transfer hydrogenation of various aryl ketones, often yielding products with high enantiomeric excess (ee).

Chiral Auxiliary-Mediated Synthesis

Another established method for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

For the synthesis of chiral this compound, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acetic acid derivative. researchgate.net This chiral acyl-oxazolidinone can then be used to build the desired structure.

A plausible sequence would be:

Coupling of an activated 3,5-dimethylpyridine-4-yl precursor with the enolate of the chiral N-acyloxazolidinone.

Subsequent stereoselective reduction of the resulting ketone functionality, where the bulky chiral auxiliary blocks one face of the carbonyl group, directing the hydride attack from the less hindered face.

Removal of the chiral auxiliary by hydrolysis to release the enantiomerically enriched this compound.

This method allows for a high degree of stereocontrol but requires additional steps for the attachment and removal of the auxiliary. thieme-connect.com

Enantioselective Biocatalytic Routes

Biocatalysis has emerged as a highly efficient and environmentally friendly method for producing enantiopure chiral alcohols. wiley-vch.de This approach utilizes enzymes, either as isolated proteins or within whole microbial cells, to catalyze the asymmetric reduction of prochiral ketones with exceptional selectivity. nih.gov

Ketoreductases (KREDs) are a class of enzymes that are particularly well-suited for this transformation. nih.govnih.gov Many microorganisms, including various strains of yeast (Saccharomyces cerevisiae, Candida sp., Pichia sp.) and bacteria, produce KREDs that can reduce a wide range of ketones to their corresponding (R)- or (S)-alcohols with very high enantiomeric excess. researchgate.netgoogle.comgoogle.com

The biocatalytic reduction of 1-(3,5-dimethylpyridin-4-yl)ethanone would typically involve:

Screening a library of yeast strains or isolated ketoreductases to identify a biocatalyst with high activity and selectivity for the substrate.

Performing the reduction in an aqueous medium, often with a co-substrate like glucose or isopropanol (B130326) to regenerate the necessary enzyme cofactor (NADH or NADPH). acs.org

Incubating the substrate with the chosen biocatalyst until the reaction is complete.

Extracting and purifying the resulting enantiomerically pure this compound.

Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available whole-cell biocatalyst for the reduction of ketones, often showing a preference for producing the (S)-enantiomer of the alcohol. mdpi.com

| Biocatalyst Type | Typical Substrates | Expected Selectivity | Advantages |

| Whole Cells (e.g., Baker's Yeast) | Aromatic ketones, Substituted acetophenones | High to excellent ee (>99% for some substrates) | Low cost, no need for cofactor regeneration, readily available |

| Isolated Ketoreductases (KREDs) | Broad range of ketones | Very high ee, predictable stereochemistry (R or S specific enzymes are available) | High activity and purity, avoids side reactions from other cellular enzymes |

This biocatalytic approach often surpasses traditional chemical methods in terms of enantioselectivity and operates under mild, environmentally benign conditions.

Optimization of Reaction Conditions and Yields

Catalyst Screening and Ligand Design for Enhanced Selectivity

For the reduction of the precursor 4-acetyl-3,5-dimethylpyridine to this compound, various catalytic systems can be employed. Catalytic transfer hydrogenation represents a versatile method, often utilizing a hydrogen donor like isopropanol in the presence of a transition metal catalyst. Cobalt-based heterogeneous catalysts have been shown to be effective for the transfer hydrogenation of unsaturated bonds without the need for base additives. nih.gov For asymmetric reductions, which would yield specific stereoisomers of the alcohol, the design of chiral ligands is paramount. Iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of a wide array of ketones. nih.gov The choice of ligand can create a specific chiral environment around the metal center, enabling precise control over the stereochemical outcome of the reduction. nih.gov

The following table summarizes various catalyst and ligand systems that have been successfully employed in the asymmetric hydrogenation of ketones, which could be applicable to the reduction of 4-acetyl-3,5-dimethylpyridine.

| Catalyst Precursor | Chiral Ligand Type | Substrate Type | Key Findings |

| [Ir(COD)Cl]₂ | Tridentate Spiro Aminophosphine (SpiroPAP) | Aryl Ketones | High activity and enantioselectivity, with turnover numbers up to 4.5 million. nih.gov |

| Rh(I) complexes | C1-symmetric hybrid phosphine-phosphoramidite (IndolPhos) | Prochiral Olefins | Follows a "lock-and-key" mechanism, where the major diastereomeric substrate-catalyst complex leads to the product. uva.nl |

| Cobalt-based heterogeneous catalyst | N/A (non-chiral) | Unsaturated bonds | Highly active and selective for transfer hydrogenation using isopropanol as a hydrogen source. nih.gov |

| Rhodium, Ruthenium, Iridium cyclopentadienyl (B1206354) complexes | Chiral Diamines and Aminoalcohols | Prochiral Ketones and Imines | Effective for transfer hydrogenation with secondary alcohols or formic acid/triethylamine as hydrogen donors. google.com |

Solvent Effects and Temperature Control

The choice of solvent and the precise control of reaction temperature are crucial for maximizing yield and selectivity. In the case of reductions using sodium borohydride (NaBH₄), the solvent can significantly influence the reaction rate and selectivity. numberanalytics.com Protic solvents like ethanol can enhance the reaction rate. numberanalytics.comresearchgate.net However, the stability of NaBH₄ in protic solvents must be considered, especially for large-scale operations. nih.gov The use of a co-solvent system, such as methanol with tetrahydrofuran (B95107) (THF), can be beneficial. researchgate.net

Temperature control is equally critical. For NaBH₄ reductions, reactions are often conducted at low temperatures, such as 0°C to room temperature, to manage the reaction rate and improve selectivity. numberanalytics.com For Grignard reactions, which are highly exothermic, temperature control is a significant safety consideration, especially during scale-up. acs.org

The following table illustrates the impact of solvent and temperature on the yield of a generic ketone reduction, highlighting the importance of these parameters.

| Reducing Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaBH₄ | Generic Ketone | Ethanol | 25 | Good | numberanalytics.com |

| NaBH₄ | Generic Ketone | THF | 25 | Moderate | numberanalytics.com |

| NaBH₄ | Generic Ketone | Methanol/THF | 0 | Optimized | researchgate.net |

| LiAlH₄ | Generic Ketone | Anhydrous Ether/THF | 0 | High | researchgate.net |

It is important to note that while these are general trends, the optimal conditions for the synthesis of this compound would require specific experimental determination.

Scale-Up Considerations for Laboratory and Industrial Production

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. For reactions involving highly reactive intermediates like Grignard reagents, managing the exothermic nature of the reaction is a primary concern. acs.org Continuous flow chemistry offers a potential solution to mitigate the risks associated with large-scale batch reactions by providing better heat and mass transfer. thieme-connect.de

For industrial production, the choice of starting materials and reagents is heavily influenced by cost and availability. The development of robust and scalable methods for preparing key precursors, such as substituted pyridines, is crucial. nih.gov For instance, methods for the large-scale synthesis of nicotinic acid, a related pyridine derivative, have been well-established. illinois.edu

Furthermore, purification methods must be scalable. Crystallization and distillation are preferred over chromatographic methods for large-scale production due to lower cost and higher throughput. The development of a manufacturing process for a pharmaceutical ingredient often involves moving from a multi-step batch process to a more streamlined continuous process to reduce production costs and improve yield.

Chemical Transformations and Reactivity Profile of 1 3,5 Dimethylpyridin 4 Yl Ethanol

Reactions at the Hydroxyl Group

The secondary alcohol functionality in 1-(3,5-dimethylpyridin-4-yl)ethanol is a key site for a variety of chemical transformations, including esterification, etherification, oxidation, and conversion to a good leaving group.

Esterification and Etherification

Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid or tosic acid), is a common method. rsc.org The reaction is an equilibrium process, and often, the alcohol itself is used in excess to drive the reaction towards the product. rsc.org Alternatively, for a more rapid and often irreversible reaction, an acyl chloride can be used, which reacts vigorously with the alcohol at room temperature. chemguide.co.uk The use of 4-dimethylaminopyridine (B28879) (DMAP), a highly efficient acylation catalyst, can significantly accelerate esterification reactions, particularly when using acid anhydrides. researchgate.net

Etherification: The formation of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, while a classic method, would require the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile. A more direct approach for certain types of ethers is reductive etherification. For instance, reacting the parent ketone, 1-(3,5-dimethylpyridin-4-yl)ethanone (B3056317), with an alcohol under reductive conditions can yield an ether. Catalytic etherification using solid acid catalysts is another viable route for the dehydration of alcohols to form ethers. sinfoochem.com

Table 1: Examples of Esterification and Etherification Reactions This table presents hypothetical reaction examples based on general chemical principles, as specific experimental data for this compound was not found.

| Reaction Type | Reactant | Reagents | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride (B1165640) | Pyridine (B92270), DMAP (cat.) | 1-(3,5-Dimethylpyridin-4-yl)ethyl acetate |

| Etherification | Sodium Hydride, then Methyl Iodide | THF | 4-(1-Methoxyethyl)-3,5-dimethylpyridine |

Oxidation Reactions to Aldehydes or Ketones

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-(3,5-dimethylpyridin-4-yl)ethanone. youtube.com A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents are generally preferred to avoid over-oxidation or side reactions involving the pyridine ring.

Common oxidizing agents suitable for this conversion include:

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are often used for the oxidation of alcohols to aldehydes or ketones.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, offering a high-yield, mild alternative.

Dess-Martin periodinane (DMP): This is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols.

The choice of oxidant will depend on the desired scale of the reaction and the compatibility with the starting material. The successful synthesis of 1-(3,5-dimethylpyridin-4-yl)ethanone is a documented transformation, indicating the feasibility of this oxidation. youtube.com

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions |

|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane (DCM), -78 °C to Room Temperature |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature |

Halogenation and Formation of Leaving Groups

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions.

Halogenation: Direct conversion to the corresponding halide can be achieved using various reagents. For example, thionyl chloride (SOCl₂) can be used to produce the chloroalkane, while phosphorus tribromide (PBr₃) can be used for the bromoalkane. These reactions typically proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the alcohol is chiral.

Sulfonate Esters: A more common strategy for creating an excellent leaving group is the formation of a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). This is accomplished by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. These sulfonate esters are highly effective leaving groups in nucleophilic substitution and elimination reactions.

Reactions Involving the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (if applicable, focusing on regioselectivity)

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) because the nitrogen atom is protonated or coordinates with the Lewis acid catalyst under typical EAS conditions, further deactivating the ring. stackexchange.com When these reactions do occur, they are generally sluggish and require harsh conditions, yielding the meta-substituted product. stackexchange.com

In the case of this compound, the pyridine ring is substituted at the 3, 4, and 5 positions. The remaining C-2 and C-6 positions are ortho to the deactivating nitrogen atom. The two methyl groups at the 3 and 5 positions are weakly activating, but their effect is largely overcome by the deactivating nature of the pyridine nitrogen. Therefore, electrophilic aromatic substitution on the pyridine ring of this molecule is highly unlikely to occur under standard conditions. Any potential electrophilic attack would be directed to the positions meta to the nitrogen (C-3 and C-5), which are already occupied.

Nucleophilic Aromatic Substitution (if applicable)

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present at the 2- or 4-position. wikipedia.org The stability of the intermediate Meisenheimer complex is enhanced by the ability of the electronegative nitrogen to delocalize the negative charge. wikipedia.org

For this compound itself, the groups attached to the ring (two methyl groups and a 1-hydroxyethyl group) are not good leaving groups. Therefore, direct nucleophilic aromatic substitution on this molecule is not a feasible reaction pathway. However, if the hydroxyl group were converted to a better leaving group, or if a derivative of this compound were synthesized with a halide or other suitable leaving group at the 2- or 6-position, then nucleophilic aromatic substitution would become a relevant and predictable transformation. In such a scenario, a strong nucleophile could displace the leaving group.

For instance, if a hypothetical derivative, 2-chloro-4-(1-hydroxyethyl)-3,5-dimethylpyridine, were subjected to a nucleophile like sodium methoxide, the methoxy (B1213986) group would be expected to substitute the chlorine atom at the 2-position.

N-Alkylation or N-Oxidation of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring of this compound is a key center of reactivity, susceptible to electrophilic attack. This reactivity allows for chemical transformations such as N-alkylation and N-oxidation, which modify the electronic properties and steric environment of the molecule, opening avenues for the synthesis of diverse derivatives.

N-Alkylation:

The N-alkylation of pyridine derivatives is a fundamental transformation that introduces an alkyl or substituted alkyl group onto the nitrogen atom, resulting in the formation of a pyridinium salt. This reaction typically proceeds via a nucleophilic attack of the pyridine nitrogen on an alkyl halide or another suitable electrophile. For this compound, the general scheme for N-alkylation can be represented as follows:

Scheme 1: General N-Alkylation of this compound

Where R is an alkyl group and X is a halide.

While specific studies on the N-alkylation of this compound are not extensively documented in the reviewed literature, the principles of this reaction are well-established for a wide range of pyridine compounds. The reaction rate and success are influenced by several factors, including the nature of the alkylating agent (R-X), the solvent, and the temperature. More reactive alkylating agents, such as iodomethane (B122720) or benzyl (B1604629) bromide, are expected to facilitate the reaction.

In a broader context of synthesizing derivatives with a related 3,5-dimethylpyridine (B147111) core, N-alkylation has been achieved through multi-step synthetic sequences. For instance, in the synthesis of novel 3,5-dimethylpyridin-4(1H)-one derivatives, a key intermediate was subjected to alkylation with benzyl chloride using silver carbonate. jst.go.jp This suggests that similar conditions could potentially be applied to achieve N-alkylation of this compound, likely forming the corresponding N-benzylpyridinium salt.

N-Oxidation:

The conversion of the pyridine nitrogen to a pyridine N-oxide is a common and important transformation that significantly alters the chemical properties of the ring. N-oxidation increases the electron density of the ring, particularly at the ortho and para positions, making them more susceptible to nucleophilic attack. The reaction is typically carried out using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent for this purpose. organic-chemistry.org

The N-oxidation of this compound would yield 1-(3,5-dimethylpyridine-1-oxide-4-yl)ethanol.

Scheme 2: N-Oxidation of this compound using m-CPBA

Studies on the N-oxidation of various substituted pyridines provide a strong basis for predicting the outcome of this reaction on this compound. For example, the oxidation of substituted 2-chloromethylpyridyl derivatives with m-CPBA at low temperatures has been shown to efficiently produce the corresponding pyridine-N-oxide derivatives. researchgate.net This methodology is directly applicable to the target compound.

The following table summarizes the expected products from N-alkylation and N-oxidation of this compound with representative reagents.

| Reagent | Product Name | Product Structure |

| Methyl Iodide | 1-(3,5-Dimethyl-1-methylpyridin-1-ium-4-yl)ethanol iodide | [C9H13NO(CH3)]+ I- |

| Benzyl Bromide | 1-(1-Benzyl-3,5-dimethylpyridin-1-ium-4-yl)ethanol bromide | [C9H13NO(CH2Ph)]+ Br- |

| m-CPBA | 1-(3,5-Dimethylpyridine-1-oxide-4-yl)ethanol | C9H13NO2 |

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. While specific mechanistic studies on this particular compound are limited, the elucidation of reaction pathways and the identification of intermediates for related pyridine compounds provide valuable insights.

Reaction Pathway Elucidation

The elucidation of a reaction pathway involves mapping the step-by-step transformation of reactants into products, including the identification of all intermediates and transition states. For the N-oxidation of this compound with a peroxy acid like m-CPBA, the reaction is generally accepted to proceed through a concerted mechanism.

In this pathway, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic peroxy oxygen of m-CPBA. Simultaneously, the peroxy O-O bond is cleaved, and the proton from the peroxy acid is transferred to the carbonyl oxygen. This concerted process avoids the formation of high-energy charged intermediates and proceeds through a single transition state.

Figure 1: Proposed Concerted Mechanism for the N-Oxidation of this compound with m-CPBA

The elucidation of such pathways often relies on a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to map the potential energy surface of the reaction. For instance, in the oxidation of other organic substrates with m-CPBA catalyzed by metal complexes, extensive DFT calculations have been employed to reveal the most likely high-valence intermediates and the radical rebound mechanism. mdpi.com A similar approach could be applied to gain a deeper understanding of the N-oxidation of this compound.

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are key to validating a proposed reaction mechanism. For many reactions of pyridine derivatives, the intermediates can be highly reactive and short-lived, making their isolation challenging. Spectroscopic techniques are often employed for their in-situ identification.

In the context of N-alkylation, the primary intermediate is the transition state leading to the formation of the pyridinium salt. While the transition state itself cannot be directly observed, the resulting pyridinium salt is a stable product that can be isolated and characterized using standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

For N-oxidation, the concerted mechanism suggests the absence of a distinct intermediate. However, in related oxidation reactions catalyzed by metal complexes, intermediate species such as high-valent metal-oxo complexes have been identified. For example, in certain nickel-catalyzed oxidations with m-CPBA, a high-spin Ni(II)-O• species has been proposed as a key intermediate. mdpi.com The characterization of such species often involves advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, especially for paramagnetic intermediates.

While no specific intermediates have been reported for the reactions of this compound, the table below outlines potential intermediates that could be targeted for identification in future mechanistic studies based on analogous systems.

| Reaction | Potential Intermediate | Method of Characterization |

| N-Alkylation | Transition State | Computational Modeling (e.g., DFT) |

| N-Oxidation (uncatalyzed) | Concerted Transition State | Computational Modeling |

| Metal-Catalyzed Oxidation | Metal-Oxo Species | EPR, UV-Vis Spectroscopy |

Further research focusing on the mechanistic aspects of this compound's reactivity would be invaluable for expanding its synthetic utility.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural assignment of 1-(3,5-Dimethylpyridin-4-yl)ethanol in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguously assigning all proton and carbon signals and for providing insights into the molecule's conformation and stereochemistry.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the pyridine (B92270) ring, the methine proton of the ethanol (B145695) side chain, the hydroxyl proton, and the methyl group of the ethanol side chain. The ¹³C NMR spectrum will correspondingly display signals for the aromatic carbons, the methyl carbons, and the carbons of the ethanol substituent. The predicted chemical shifts are based on the electronic environment of each nucleus.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2/H6 | ~8.2 | C2/C6: ~148 |

| C3/C5-CH₃ | ~2.4 | C3/C5: ~130 |

| C4 | - | C4: ~145 |

| CH-OH | ~5.0 (quartet) | CH-OH: ~65 |

| OH | Variable | - |

| CH₃ (ethanol) | ~1.5 (doublet) | CH₃ (ethanol): ~25 |

| CH₃ (pyridine) | ~2.4 (singlet) | CH₃ (pyridine): ~20 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY experiment would be crucial to establish the proton-proton coupling network. jst.go.jp A key correlation would be observed between the methine proton (CH-OH) of the ethanol side chain and the protons of its adjacent methyl group, confirming the structure of the ethanol moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would allow for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~5.0 ppm would correlate with the carbon signal at ~65 ppm, assigning them to the CH-OH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. mdpi.com Expected key correlations would include:

The protons of the ring's methyl groups (~2.4 ppm) to the C3/C5 and C2/C4/C6 carbons.

The methine proton of the ethanol side chain (~5.0 ppm) to the C4 carbon of the pyridine ring, confirming the point of attachment.

The aromatic protons H2/H6 (~8.2 ppm) to C4 and the adjacent C3/C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is essential for conformational analysis. Correlations would be expected between the protons of the ring's methyl groups and the aromatic protons (H2/H6), as well as between the protons of the ethanol side chain and the ring's methyl groups, depending on the preferred rotational conformation around the C4-C(ethanol) bond.

The carbon atom of the ethanol side chain attached to the hydroxyl group is a chiral center. In a chiral environment, the two protons of a CH₂ group or the two methyl groups attached to a prochiral center can become diastereotopic and exhibit different chemical shifts and couplings. For this compound, which is a racemic mixture, chiral resolving agents or chiral solvents can be used in NMR to differentiate the two enantiomers, leading to separate sets of signals for each. This would allow for the determination of enantiomeric excess if a non-racemic sample were to be analyzed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. For this compound (C₉H₁₃NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 152.1075. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the compound.

In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, the molecular ion fragments in a characteristic manner. The analysis of these fragments helps to confirm the structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Interpretation |

| 151 | [M]⁺ | Molecular Ion |

| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the ethanol side chain (alpha-cleavage). |

| 106 | [M - CH₃CHO]⁺ | Loss of acetaldehyde (B116499) from the side chain. |

| 122 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 93 | [C₆H₇N]⁺ | Fragmentation of the pyridine ring. |

The most prominent fragmentation would likely be the alpha-cleavage next to the oxygen atom, resulting in the loss of a methyl radical to form a stable, resonance-delocalized cation at m/z 136.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, alkyl, and aromatic pyridine functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |

| O-H stretch (alcohol) | 3200-3600 (broad) | IR |

| C-H stretch (aromatic) | 3000-3100 | IR, Raman |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| C=C, C=N stretch (pyridine ring) | 1400-1600 | IR, Raman |

| C-O stretch (alcohol) | 1050-1260 | IR |

| Ring breathing (pyridine) | ~1000 | Raman (strong) |

The broad O-H stretching band in the IR spectrum is a key indicator of the alcohol functional group. The various C-H stretching and bending vibrations, along with the characteristic pyridine ring vibrations, would collectively provide a unique fingerprint for the molecule.

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred from analogous pyridyl-ethanol compounds. researchgate.netmdpi.com The molecule consists of a planar pyridine ring substituted at the 4-position with a 1-hydroxyethyl group. The two methyl groups at positions 3 and 5 of the pyridine ring will influence the local geometry. The carbon atom of the ethanol group attached to the ring is a stereocenter.

In the crystal, the bond lengths and angles would be expected to adopt standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms. For example, in a similar structure, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, the C-C bond linking the two rings was found to be 1.472(3) Å. mdpi.com

Table 2: Expected Bond Parameters for this compound

| Bond/Angle | Type | Expected Value |

| Pyridine C-C/C-N | Aromatic | ~1.39 Å |

| Pyridine C-CH₃ | Single | ~1.51 Å |

| Pyridine C - C(ethanol) | Single | ~1.52 Å |

| C-O (ethanol) | Single | ~1.43 Å |

| O-H (ethanol) | Single | ~0.96 Å |

| C-N-C Angle (Pyridine) | Aromatic Ring | ~117° |

| C-C-O Angle (ethanol) | Tetrahedral | ~109.5° |

This table presents typical values from crystallographic databases and related structures.

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. For this compound, the most significant of these is expected to be hydrogen bonding. libretexts.org The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is an effective hydrogen bond acceptor.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgmdpi.com By mapping properties onto a surface defined by the molecule's electron distribution, one can gain a detailed understanding of the crystal packing environment. The surface is colored according to a normalized contact distance (dnorm), where red spots indicate close intermolecular contacts, white areas represent contacts around the van der Waals separation, and blue areas show longer contacts. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

The carbon atom in the ethanol side chain bonded to the hydroxyl group, the methyl group, the hydrogen atom, and the dimethyl-pyridyl group is a chiral center. Therefore, this compound exists as a pair of enantiomers, (R) and (S). These non-superimposable mirror images can be distinguished using chiroptical spectroscopy. mdpi.comnih.govsigmaaldrich.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org In a region of electronic absorption (typically in the UV range for this molecule, associated with the pyridine chromophore), the two enantiomers will produce CD spectra that are mirror images of each other, with positive peaks (Cotton effects) for one enantiomer corresponding to negative peaks for the other. This technique is exceptionally sensitive to the stereochemistry and conformation of the molecule. mdpi.com

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation as a function of the wavelength of light. An ORD spectrum also provides information about the stereochemistry of a chiral compound, and the spectra of enantiomers are mirror images. Both CD and ORD are invaluable, non-destructive methods for determining the enantiomeric purity and absolute configuration of chiral compounds like this compound, often aided by theoretical calculations to assign the observed spectral features to a specific enantiomer. mdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used and reliable method for predicting the properties of molecules, including their geometry, electronic distribution, and spectroscopic characteristics. nih.govnih.gov

A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. For a flexible molecule like 1-(3,5-Dimethylpyridin-4-yl)ethanol, which has a rotatable ethanol (B145695) side chain, conformational analysis is essential. This involves identifying various stable conformers (different spatial arrangements of atoms) and determining their relative energies to find the global minimum energy structure.

While specific optimized geometry data for this compound is not available in the reviewed literature, such a study would typically be performed using a functional like B3LYP with a basis set such as 6-31G* or larger. mdpi.com The results would be presented in a table detailing the key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters

(Note: As no published data is available, this table cannot be populated with factual information.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | |||

| C-N (ring) | |||

| C-C (side chain) | |||

| C-O | |||

| N-C-C | |||

| C-C-O |

Understanding the electronic properties of a molecule is key to predicting its reactivity. This analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For related pyridylpyrazole molecules, DFT calculations have been used to determine the HOMO-LUMO energy gap and map the MEP to identify reactive centers. mdpi.com A similar analysis for this compound would reveal how the dimethylpyridine ring and the ethanol substituent influence its electronic properties.

Table 2: Hypothetical Electronic Properties

(Note: As no published data is available, this table cannot be populated with factual information.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy |

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific atomic motions (stretching, bending, twisting) to the peaks observed in experimental spectra. These calculations are typically performed on the optimized geometry of the molecule. nih.gov Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and provides a deeper understanding of its vibrational modes. For other pyridine (B92270) derivatives, DFT calculations have been successfully used to assign vibrational spectra. nih.gov

Table 3: Hypothetical Vibrational Frequencies and Assignments

(Note: As no published data is available, this table cannot be populated with factual information.)

| Frequency (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

|---|---|---|

| O-H stretch | ||

| C-H stretch (aromatic) | ||

| C-H stretch (aliphatic) | ||

| C=C/C=N stretch (ring) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. nih.gov DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the optimized structure. These theoretical shifts are then compared with experimental spectra to aid in signal assignment and confirm the proposed structure. jlu.edu.cn While general DFT methods for NMR prediction are well-established, specific predicted values for this compound are not present in the surveyed literature.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts

(Note: As no published data is available, this table cannot be populated with factual information.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH (ethanol) | ||

| CH₃ (ethanol) | ||

| OH | ||

| CH (ring) | ||

| C (substituted ring) |

Molecular Dynamics Simulations

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior.

For a molecule like this compound, MD simulations can reveal its conformational dynamics and flexibility in different environments, such as in a solvent. These simulations can show how the ethanol side chain rotates and flexes relative to the pyridine ring, the stability of different conformers over time, and how intermolecular interactions (like hydrogen bonding with a solvent) influence its structure and dynamics. Such studies on related systems, like ethanol in water, have provided detailed insights into their behavior in solution. However, specific MD simulation studies focused on the conformational dynamics of this compound have not been reported in the literature reviewed.

Reaction Mechanism Modeling via Quantum Chemistry

Quantum chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For a compound like this compound, these methods can be used to understand its formation, reactivity, and potential catalytic activity.

A key aspect of reaction mechanism modeling is the identification of transition states, which are the highest energy points along a reaction pathway. ucsb.edu The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Computational methods like DFT can be used to locate these transition state structures and calculate their energies. libretexts.org

For instance, the synthesis of this compound could be modeled to understand the energetics of the reaction. The process typically involves a nucleophilic attack on a carbonyl compound. Quantum chemical calculations can map out the potential energy surface of this reaction, identifying the transition state for the bond-forming step. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility. nih.gov

Techniques such as nudged elastic band (NEB) or eigenvector-following algorithms are employed to find the minimum energy path between reactants and products and to pinpoint the transition state. libretexts.org Frequency calculations are then performed to verify that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

The following table provides a hypothetical example of calculated energy barriers for a proposed synthetic route to this compound.

| Reaction Step | Reactants | Products | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| 1 | 3,5-Dimethylpyridine-4-carbaldehyde + Methylmagnesium bromide | Intermediate alkoxide | -15.2 | 10.5 |

| 2 | Intermediate alkoxide + H₃O⁺ | This compound | -5.8 | 2.1 |

This table is illustrative. The values are hypothetical and serve to demonstrate the type of data obtained from transition state calculations.

Pyridine and its derivatives can act as catalysts in various organic reactions, often by functioning as a nucleophilic catalyst or a base. echemi.comstackexchange.com Computational modeling can elucidate the precise role of this compound if it were to participate in a catalytic cycle.

For example, in an acylation reaction, the pyridine nitrogen can attack an acylating agent, forming a highly reactive acylpyridinium intermediate. stackexchange.com Quantum chemical calculations can model this process, determining the stability of the intermediate and the energy barriers for its formation and subsequent reaction with a nucleophile. Similarly, the role of the hydroxyl group in facilitating proton transfer or stabilizing intermediates through hydrogen bonding can be investigated.

In reactions where an alcohol is converted to an alkyl halide using reagents like thionyl chloride (SOCl₂), the addition of pyridine is known to alter the reaction mechanism and stereochemistry. masterorganicchemistry.comyoutube.com Computational studies can model the reaction with and without the presence of a pyridine derivative like this compound to explain these observations. By calculating the energies of the different possible intermediates and transition states (for Sₙ2 versus Sₙi mechanisms), the preferred reaction pathway can be determined. masterorganicchemistry.com

The study of catalytic pathways often involves modeling multi-step reactions. By calculating the free energy profile for the entire catalytic cycle, researchers can identify the rate-determining step and understand how modifications to the catalyst's structure, such as the dimethyl substitution in this compound, might enhance its catalytic efficiency.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

There is no specific information available in the searched scientific literature that details the use of enantiomerically pure 1-(3,5-Dimethylpyridin-4-yl)ethanol as a chiral building block in asymmetric synthesis. The synthesis of chiral alcohols and their application as building blocks is a fundamental strategy in producing enantiomerically pure complex molecules. nih.govrsc.org Methodologies for achieving this often involve asymmetric reduction of the corresponding ketone or enzymatic resolution. However, specific studies detailing the resolution of racemic this compound or its direct application in the stereoselective synthesis of other compounds are not documented in the provided search results.

Precursor for Ligands in Catalysis

The utility of pyridine (B92270) derivatives as ligands for metal catalysts is well-established due to the coordinating ability of the nitrogen atom. However, specific research demonstrating the conversion of this compound into ligands for catalysis is not present in the available literature.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov Pyridine-containing molecules are frequently used as ligands in the synthesis of such materials. nih.govrsc.orgnih.govresearchgate.net In principle, this compound could be functionalized to create a ligand suitable for MOF or coordination polymer synthesis, but no studies documenting this specific application have been found.

Chiral ligands are crucial for enantioselective metal-catalyzed reactions like asymmetric hydrogenation and carbon-carbon coupling reactions. nih.govresearchgate.net While chiral pyridyl alcohols can be precursors to effective ligands for such transformations, there is no specific evidence in the searched literature of this compound being used to create ligands for asymmetric catalysis.

Development of Novel Reagents and Methodologies

The development of new reagents and synthetic methods is a continuous effort in organic chemistry. researchgate.netmdpi.comresearchgate.net While new uses for functionalized pyridines are always being explored, there are no reports in the provided search results that describe the development of a novel reagent or a new synthetic methodology based on this compound.

Integration into Polymeric Materials or Functional Surfaces

The incorporation of functional molecules into polymers or onto surfaces can impart specific properties to the resulting materials. The hydroxyl group of this compound could theoretically be used for grafting onto surfaces or for incorporation into a polymer backbone. However, there is no documented research in the provided results describing the integration of this specific compound into polymeric materials or for the modification of functional surfaces. researchgate.net

Analytical Methodologies for Purity and Stereochemical Control

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the assessment of purity and the quantification of enantiomeric excess (e.e.) of "1-(3,5-Dimethylpyridin-4-yl)ethanol". The versatility of HPLC allows for the development of specific methods tailored to these distinct analytical objectives.

For purity assessment , reversed-phase HPLC is commonly utilized. This method separates the target compound from impurities based on differences in polarity. A C18 column is a frequent choice, offering robust performance for the separation of a wide range of organic molecules. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), allowing for gradient elution to resolve compounds with varying polarities. Detection is often achieved using a UV detector, set at a wavelength where the pyridine (B92270) chromophore of the molecule exhibits strong absorbance.

For the determination of enantiomeric excess , chiral HPLC is the method of choice. Since enantiomers possess identical physical properties in a non-chiral environment, they cannot be separated on standard achiral columns. Chiral Stationary Phases (CSPs) are required to create a transient diastereomeric interaction with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for resolving a wide array of chiral compounds, including those with alcohol functional groups. nih.gov The choice of mobile phase, whether normal-phase (e.g., hexane/ethanol (B145695) mixtures) or polar organic mode, can significantly impact the resolution of the enantiomers. nih.gov The determination of enantiomeric excess is crucial, and HPLC provides a reliable means to quantify the ratio of the two enantiomers. uma.esresearchgate.net In some cases, pre-column derivatization of the alcohol with a chiral derivatizing agent can be performed to form diastereomers, which can then be separated on a standard achiral column. nih.gov

The table below outlines typical starting conditions for HPLC analysis, which would be optimized for the specific analysis of "this compound".

Table 1: Illustrative HPLC Conditions for Analysis of this compound

| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral (e.g., Lux Cellulose-2 or Amylose-2) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | n-Hexane / Ethanol mixture (e.g., 90:10 v/v) |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temp. | 30 °C | 25 °C |

| Detector | UV at ~260 nm | UV or Circular Dichroism (CD) at ~260 nm |

| Injection Vol. | 10 µL | 10 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" may be directly amenable to GC analysis, its polarity due to the hydroxyl group can lead to peak tailing and potential degradation at high temperatures. To overcome these issues and improve chromatographic performance, derivatization is often employed.

The hydroxyl group can be converted into a less polar, more volatile ether or ester. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen of the alcohol with a trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and increases its volatility, resulting in sharper, more symmetrical peaks and lower detection limits.

Once separated by the GC column, the analyte enters the mass spectrometer, which serves as a highly specific detector. The electron ionization (EI) mass spectrum of "this compound" or its derivative will exhibit a characteristic fragmentation pattern, providing a molecular fingerprint that confirms the compound's identity. The mass spectrum is invaluable for distinguishing the target compound from structurally similar impurities. The combination of GC's high-resolution separation and MS's specific detection makes GC-MS an essential tool for purity confirmation and trace-level impurity identification. researchgate.net

Table 2: Representative GC-MS Conditions for Analysis of Derivatized this compound

| Parameter | Typical Setting |

|---|---|

| Derivatization | Silylation with BSTFA |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Interface Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Advanced hyphenated techniques for complex mixture analysis (e.g., LC-NMR, GC-IR)

For the unambiguous structural elucidation of "this compound" and any related substances within complex mixtures, advanced hyphenated techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are invaluable.

LC-NMR directly couples the separation power of HPLC with the definitive structure-elucidating capability of NMR spectroscopy. semanticscholar.orgmdpi.com This technique allows for the acquisition of NMR spectra of individual components as they elute from the LC column. wisdomlib.org In the analysis of a synthesis or degradation mixture of "this compound," LC-NMR can separate the main compound from by-products and impurities. By stopping the flow at the apex of a specific chromatographic peak (stopped-flow mode), detailed one- and two-dimensional NMR spectra (e.g., COSY, HSQC) can be acquired, providing unequivocal structural confirmation of the isolated compound without the need for off-line fraction collection. semanticscholar.orgjpsbr.org This is particularly powerful for identifying unknown impurities or metabolites. nih.gov

GC-IR provides complementary information to GC-MS. While GC-MS excels at providing molecular weight and fragmentation data, it can sometimes struggle to differentiate between isomers that produce similar mass spectra. researchgate.net GC-IR measures the vapor-phase infrared spectrum of each compound as it elutes from the GC column. The IR spectrum is highly specific to the molecule's vibrational modes and functional groups. Crucially, constitutional isomers, such as positional isomers of the dimethylpyridine ring or isomers with different alkyl side chains, will exhibit distinct IR spectra. researchgate.net This allows for the confident differentiation of "this compound" from other structurally similar compounds that might be present in a sample. researchgate.net

These advanced techniques provide a depth of analytical information that is often unattainable with standalone methods, ensuring the highest level of confidence in the structural identity and purity of the target compound.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethanol |

| Formic Acid |

| Helium |

| Hexane |

| Methanol |

Future Research Directions and Unexplored Avenues for 1 3,5 Dimethylpyridin 4 Yl Ethanol

The chemical compound 1-(3,5-Dimethylpyridin-4-yl)ethanol, while a structurally defined entity, represents a frontier for targeted research and development. Its unique arrangement of a sterically hindered pyridine (B92270) core functionalized with a reactive ethanol (B145695) group at the C4 position suggests a wealth of unexplored potential. The following sections outline promising future research directions aimed at unlocking the full scientific and application-based value of this molecule.

Q & A

Q. What are the key challenges in synthesizing 1-(3,5-Dimethylpyridin-4-yl)ethanol, and how can reaction conditions be optimized for higher yields?

Synthesis of this compound often faces challenges such as regioselectivity in pyridine functionalization and steric hindrance from the 3,5-dimethyl groups. Methodological solutions include:

- Catalytic strategies : Use of transition-metal catalysts (e.g., Pd or Cu) to mediate coupling reactions while minimizing side products.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while lower temperatures reduce unwanted dimerization .

- Progress monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR distinguish methyl groups (δ ~2.3 ppm for CH) and the ethanol moiety (δ ~4.0 ppm for -CHOH). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals caused by symmetry in the pyridine ring .

- Infrared (IR) spectroscopy : Identify hydroxyl (-OH) stretching (~3200–3600 cm) and pyridine ring vibrations (~1600 cm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example:

- Pyridine ring planarity : Deviations from planarity (e.g., due to steric strain) are quantified via crystallographic R-factors .

- Hydrogen bonding : Ethanol hydroxyl groups often form intermolecular hydrogen bonds, influencing crystal packing .

- Software tools : SHELX suite refines crystallographic data to resolve structural ambiguities .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dimethyl groups influence the compound’s reactivity in catalytic systems?

The electron-donating methyl groups alter the pyridine ring’s electronic environment, impacting reactivity:

- Substituent effects : Methyl groups increase electron density at the para-position (C4), enhancing nucleophilic substitution at the ethanol-bearing carbon.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reaction pathways .

- Experimental validation : Compare reaction rates with analogous compounds lacking methyl groups to isolate electronic contributions .

Q. What strategies mitigate discrepancies between theoretical and experimental data in stability studies?

Contradictions often arise from solvent interactions or unaccounted kinetic factors. Solutions include:

- Dynamic vs. thermodynamic control : Vary reaction temperatures and times to identify dominant pathways.

- Solvent polarity adjustments : Use Kamlet-Taft parameters to correlate solvent effects with degradation rates .

- In-situ monitoring : Raman spectroscopy tracks real-time structural changes during stability assays .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to predict binding affinity.

- ADMET profiling : Predict absorption, distribution, and toxicity using tools like SwissADME or ProTox-II .

- Synthetic prioritization : Rank derivatives based on synthetic accessibility scores (SYBA) to streamline experimental workflows .

Q. What crystallographic evidence supports or challenges proposed tautomeric forms of this compound?

SCXRD data can distinguish tautomers (e.g., keto-enol forms):

- Bond length analysis : Shorter C-O bonds (~1.23 Å) indicate keto dominance, while elongated bonds suggest enolization.

- Hydrogen atom positions : Locate hydroxyl protons via difference Fourier maps to confirm tautomeric state .

- Comparative studies : Contrast crystallographic data with NMR results in solution to assess tautomeric equilibrium .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the conformation of the ethanol side chain?

- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides a static snapshot. Use variable-temperature NMR to probe conformational flexibility .

- Torsion angle validation : Compare experimental (X-ray) and calculated (DFT) dihedral angles to identify discrepancies caused by crystal packing forces .

Q. What experimental controls are critical when studying the compound’s oxidative stability under varying pH conditions?

- Buffer selection : Use phosphate or carbonate buffers to maintain precise pH levels, avoiding reactive ions (e.g., metal contaminants).

- Oxygen exclusion : Conduct experiments under inert atmosphere (N/Ar) to isolate pH effects from oxidative degradation .

- Reference standards : Include stable analogues (e.g., methyl-protected derivatives) as internal controls .

Methodological Best Practices

- Reproducibility : Document reaction conditions (e.g., humidity, light exposure) that impact pyridine ring stability .

- Data transparency : Share raw crystallographic data (e.g., CIF files) for independent validation .

- Interdisciplinary collaboration : Integrate synthetic chemistry, computational modeling, and crystallography to resolve complex mechanistic questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.